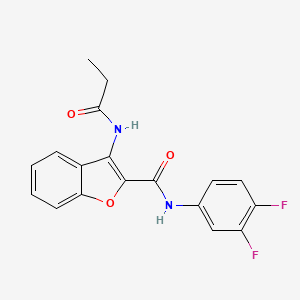

N-(3,4-difluorophenyl)-3-propionamidobenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or one-pot reductive cyclization, using various catalysts and conditions to achieve high yields and desired structural features. For instance, the synthesis of "N-(2,3-Difluorophenyl)-2-fluorobenzamide" was achieved through the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, yielding a high product purity and crystalline structure indicative of the efficiency of such synthetic routes (Hehir & Gallagher, 2023).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like X-ray diffraction, revealing co-planar aromatic rings and specific orientations of the amide groups, which are critical for understanding the compound's physical and chemical properties. For example, the crystal structure analysis of "N-(2,3-Difluorophenyl)-2-fluorobenzamide" provided insights into the arrangement of fluorine atoms and hydrogen bonds within the crystal lattice, offering a basis for predicting reactivity and interactions with other molecules (Hehir & Gallagher, 2023).

Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and structural properties of a related N-carboxamide compound and its Cu(II) complex. This research highlights the analytical and spectral methods used for characterization, including X-ray diffraction and vibrational modes analysis. Such studies are fundamental in understanding the molecular and electronic structures of complex compounds (Sarıoğlu et al., 2016).

Biological Activity

Research on N -(ferrocenylmethyl)benzene-carboxamide derivatives demonstrates the synthesis and evaluation of these compounds for cytotoxic effects on breast cancer cell lines. This illustrates the potential for developing therapeutic agents based on modifying the carboxamide group (Kelly et al., 2007).

Fluorescence and Spectroscopy

Another study explored the solvent effect on absorption and fluorescence spectra of biologically active carboxamides. This work could inform research into the photophysical properties of related compounds, potentially useful in developing sensors or fluorescence-based assays (Patil et al., 2011).

Material Science Applications

The synthesis and characterization of polyamides containing pendant chains demonstrate the application of carboxamide derivatives in material science, particularly in developing new polymers with enhanced solubility and thermal stability (More et al., 2010).

Mechanism of Action

Target of Action

Many compounds with similar structures are known to interact with specific proteins or enzymes in the body. For example, compounds containing a difluorophenyl group have been found to interact with various enzymes and receptors . The specific target would depend on the exact structure of the compound and could be determined through experimental studies.

Safety and Hazards

properties

IUPAC Name |

N-(3,4-difluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-12(19)13(20)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQJMMVQMVZJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

![Ethyl 5,7-dichloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2487948.png)